molecular formula C9H18O2 B075990 3-Ethylheptanoic acid CAS No. 14272-47-0

3-Ethylheptanoic acid

Cat. No.: B075990
CAS No.: 14272-47-0
M. Wt: 158.24 g/mol
InChI Key: MCLMZMISZCYBBG-UHFFFAOYSA-N
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Description

3-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a seven-carbon chain with an ethyl group attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

3-Ethylheptanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the aldehyde group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the terminal carbon of 1-octene, resulting in 3-ethylheptanal. This intermediate is then oxidized to form this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

    Reduction: Reduction of this compound can yield 3-ethylheptanol.

    Substitution: The hydroxyl group of the carboxylic acid can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: 3-Ethylheptanol.

    Substitution: 3-Ethylheptanoyl chloride or 3-ethylheptanoyl bromide.

Mechanism of Action

The mechanism of action of 3-ethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    3-Butylpentanoic acid: Similar structure with a butyl group instead of an ethyl group.

    Heptanoic acid: Lacks the ethyl group, resulting in different chemical properties.

    Octanoic acid: Has an additional carbon atom in the chain, leading to variations in reactivity and applications.

Uniqueness: 3-Ethylheptanoic acid is unique due to the presence of the ethyl group on the third carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other carboxylic acids and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-ethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLMZMISZCYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931612
Record name 3-Ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14272-47-0
Record name 3-Ethylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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